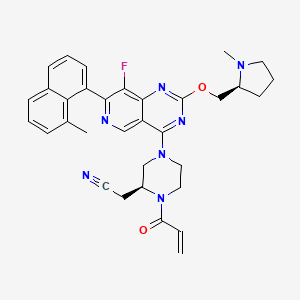

KRAS G12C inhibitor 42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H34FN7O2 |

|---|---|

Molecular Weight |

579.7 g/mol |

IUPAC Name |

2-[(2S)-4-[8-fluoro-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C33H34FN7O2/c1-4-27(42)41-17-16-40(19-23(41)13-14-35)32-26-18-36-30(25-12-6-10-22-9-5-8-21(2)28(22)25)29(34)31(26)37-33(38-32)43-20-24-11-7-15-39(24)3/h4-6,8-10,12,18,23-24H,1,7,11,13,15-17,19-20H2,2-3H3/t23-,24-/m0/s1 |

InChI Key |

JCIQWPCUVDTKAS-ZEQRLZLVSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2C3=NC=C4C(=C3F)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of Adagrasib (MRTX849): A Potent, Selective, and Covalent KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of adagrasib (MRTX849), a clinical-stage inhibitor of the KRAS G12C mutant protein. The information presented is collated from key publications and intended for an audience with a background in medicinal chemistry, oncology, and drug development.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of KRAS was considered an intractable challenge in oncology drug development. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers, and 1-2% of several other solid tumors.[1] This mutation impairs GTP hydrolysis, locking the KRAS protein in a constitutively active, GTP-bound state, which drives uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK pathway.[2]

The discovery of a covalent inhibitor, adagrasib (MRTX849), represents a landmark achievement. This molecule was identified through structure-based drug design and specifically targets the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state.[2][3][4][5]

Discovery and Optimization of Adagrasib (MRTX849)

Adagrasib was developed from a class of tetrahydropyridopyrimidines, which were identified as irreversible covalent inhibitors of KRAS G12C.[4][6] The discovery process involved a meticulous structure-based drug design approach coupled with extensive screening for absorption, distribution, metabolism, and excretion (ADME) properties to enhance potency and minimize metabolic liabilities.[4][6]

The key structural features of adagrasib include:

-

A tetrahydropyridopyrimidine core.

-

An N-methyl prolinol group.

-

A chloronaphthyl moiety.

-

A substituted piperazine that attaches the core to a unique 2-fluoroacrylamide "warhead".[7][8]

This fluoroacrylamide group is crucial for the covalent binding to the Cys12 residue within the switch-II pocket of the KRAS G12C protein.[4][7][8] The design of adagrasib was optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours, extensive tissue distribution, and the potential for central nervous system (CNS) penetration.[9]

Mechanism of Action and Signaling Pathway

Adagrasib is a highly selective, covalent inhibitor that irreversibly binds to the mutant cysteine in KRAS G12C.[2] This action traps the KRAS G12C protein in its inactive GDP-bound conformation, thereby inhibiting downstream signaling through the RAS/MAPK pathway and leading to tumor cell death.[2][4]

The diagram below illustrates the canonical KRAS signaling pathway and the point of inhibition by adagrasib.

Synthesis of Adagrasib (MRTX849)

Several synthetic routes for adagrasib have been published, including the initial discovery route and more recent, optimized commercial manufacturing processes. A concise, five-step, transition-metal-free synthesis has been developed, which proceeds in a 45% overall yield without the need for chromatography.[10][11] This improved process obviates the need for palladium catalysis and protecting group manipulations seen in earlier routes.[8][10][11]

The general synthetic strategy involves the sequential introduction of two chiral building blocks to a core tetrahydropyridopyrimidine structure via SNAr (Nucleophilic Aromatic Substitution) reactions.[7][8][10]

The diagram below outlines a logical workflow for a modern, optimized synthesis of adagrasib.

References

- 1. onclive.com [onclive.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug - American Chemical Society [acs.digitellinc.com]

- 11. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Kinetics of the KRAS G12C Inhibitor MRTX849 (Adagrasib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the KRAS G12C inhibitor MRTX849 (Adagrasib). Due to the lack of a specific, publicly documented "inhibitor 42" targeting KRAS G12C, this document focuses on the well-characterized and clinically relevant inhibitor, MRTX849, as a representative example. This guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Kinetic Data

The interaction between MRTX849 and the KRAS G12C mutant protein is characterized by high affinity and a covalent, irreversible binding mechanism. The following tables summarize the key quantitative parameters of this interaction.

| Binding Affinity Parameter | Value | Method |

| Dissociation Constant (KD) | 9.59 nM | Surface Plasmon Resonance (SPR) |

| Kinetic Parameters | Value | Method |

| Reversible Affinity (KI) | 3.7 ± 0.5 μM | LC-MS Based Assay |

| Rate of Inactivation (kinact) | 0.13 ± 0.01 s⁻¹ | LC-MS Based Assay |

| Overall Potency (kinact/KI) | 35 ± 0.3 mM⁻¹s⁻¹ | LC-MS Based Assay |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination

This protocol outlines a general method for measuring the binding affinity of a small molecule inhibitor to a protein target using SPR.

Objective: To determine the equilibrium dissociation constant (KD) of the inhibitor-protein interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

-

Recombinant KRAS G12C protein

-

MRTX849 (or other small molecule inhibitor)

-

High-quality, degassed buffers

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

-

Protein Immobilization:

-

Dilute the KRAS G12C protein in the immobilization buffer to a concentration of 10-50 µg/mL.

-

Inject the protein solution over the activated sensor surface. The protein will covalently bind to the surface via amine coupling.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in parallel, following the same procedure but without protein injection, to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Inhibitor Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in running buffer. A typical concentration range would span from 0.1 to 100 times the expected KD.

-

Inject the inhibitor solutions sequentially over both the protein-immobilized and reference flow cells, starting with the lowest concentration.

-

Each injection cycle should consist of:

-

An association phase, where the inhibitor flows over the sensor surface.

-

A dissociation phase, where running buffer flows over the surface to allow the inhibitor to dissociate.

-

-

Between injections, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any bound inhibitor.

-

-

Data Analysis:

-

The SPR instrument records the change in response units (RU) over time, generating a sensorgram for each inhibitor concentration.

-

Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding.

-

Plot the steady-state response (RUmax) against the inhibitor concentration.

-

Fit the resulting binding curve to a suitable model (e.g., a 1:1 Langmuir binding model) to determine the KD.

-

LC-MS Based Assay for Covalent Inhibition Kinetics (kinact and KI)

This protocol describes a method to determine the kinetic parameters of a covalent inhibitor.[1]

Objective: To determine the rate of inactivation (kinact) and the reversible affinity (KI) of the covalent inhibitor.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

-

Recombinant KRAS G12C protein

-

MRTX849 (or other covalent inhibitor)

-

Reaction buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

Quenching solution (e.g., 1% formic acid in acetonitrile)

-

Pepsin or other suitable protease

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the KRAS G12C protein in the reaction buffer.

-

Prepare a series of dilutions of the inhibitor in the reaction buffer.

-

Initiate the reaction by mixing the protein and inhibitor solutions at various concentrations.

-

-

Time-Course Measurement:

-

At specific time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution. This will denature the protein and stop the covalent modification.

-

-

Sample Preparation for LC-MS:

-

The quenched samples can be analyzed directly to measure the intact protein and the protein-inhibitor adduct.

-

Alternatively, for more detailed analysis, the protein can be digested with a protease like pepsin to generate specific peptides. This allows for the quantification of the modified peptide containing the target cysteine residue.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Separate the intact protein/adduct or the peptides using a suitable chromatography method.

-

Detect and quantify the species of interest using the mass spectrometer. For intact protein analysis, the masses of the unmodified protein and the covalent adduct are monitored. For peptide analysis, the specific modified and unmodified peptides are monitored.

-

-

Data Analysis:

-

For each inhibitor concentration and time point, calculate the fraction of modified protein.

-

Plot the observed rate of modification (kobs) against the inhibitor concentration.

-

Fit the data to the following equation for a two-step covalent inhibition model:

-

kobs = kinact * [I] / (KI + [I])

-

-

From this fit, the values for kinact and KI can be determined. The overall potency (kinact/KI) can then be calculated.[1]

-

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in intracellular signaling pathways that drive cell proliferation and survival.

Caption: The KRAS signaling cascade and the mechanism of action of MRTX849.

Experimental Workflow for SPR-Based Binding Affinity Measurement

This diagram outlines the key steps in determining the binding affinity of an inhibitor using Surface Plasmon Resonance.

Caption: A typical workflow for an SPR experiment to determine binding affinity.

References

An In-depth Technical Guide to Cellular Target Engagement of KRAS G12C Inhibitor 42

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methods used to assess the cellular target engagement of KRAS G12C inhibitors, with a focus on the molecule identified as "inhibitor 42." While specific public data for "KRAS G12C inhibitor 42," likely corresponding to compound 10 from patent WO2020146613A1, is limited, this document leverages data from structurally and mechanistically similar, well-characterized inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849) to provide a thorough understanding of the experimental approaches.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades.[1][2]

KRAS G12C inhibitors are a class of targeted therapies that exploit the unique cysteine residue of the mutant protein. These inhibitors form a covalent bond with the thiol group of cysteine-12, locking the KRAS G12C protein in an inactive, GDP-bound state.[3] This prevents its interaction with downstream effectors and inhibits oncogenic signaling. Assessing the extent and duration of this covalent modification in a cellular context is crucial for the development and optimization of these inhibitors.

Quantitative Data on KRAS G12C Inhibitor Target Engagement

Due to the limited availability of public data for "this compound," this section presents representative quantitative data from well-studied covalent inhibitors, Sotorasib and Adagrasib, to illustrate the typical potency and cellular activity.

| Inhibitor | Assay Type | Cell Line | Parameter | Value | Reference |

| Sotorasib (AMG 510) | Cell Viability | NCI-H358 (NSCLC) | IC50 | ~0.006 µM | [4] |

| Cell Viability | MIA PaCa-2 (Pancreatic) | IC50 | ~0.009 µM | [4] | |

| p-ERK Inhibition | KRAS G12C mutant cell lines | IC50 | Not specified | [4] | |

| Adagrasib (MRTX849) | Cell Growth (2D) | KRAS G12C mutant cell lines | IC50 | 10 - 973 nM | [5] |

| Cell Growth (3D) | KRAS G12C mutant cell lines | IC50 | 0.2 - 1042 nM | [5] | |

| p-ERK/p-S6 Inhibition | MIA PaCa-2 | IC50 | single-digit nM | [5] |

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The constitutively active KRAS G12C mutant drives downstream signaling primarily through the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. Covalent inhibitors block these downstream signals by locking KRAS G12C in an inactive state.

Caption: KRAS G12C signaling pathway and point of intervention for inhibitor 42.

Experimental Workflow for Target Engagement Assays

The following diagram illustrates a general workflow for assessing the target engagement of a KRAS G12C inhibitor in cells.

Caption: General experimental workflow for measuring KRAS G12C target engagement.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify KRAS G12C target engagement in cells.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to KRAS G12C in live cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7]

Principle: A NanoLuc® luciferase-tagged KRAS G12C is expressed in cells. A cell-permeable fluorescent tracer that binds to KRAS G12C is added, leading to a BRET signal. A competing inhibitor will displace the tracer, causing a dose-dependent decrease in the BRET signal.

Protocol:

-

Cell Seeding: Seed HEK293 cells transiently expressing NanoLuc®-KRAS G12C fusion protein in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound in Opti-MEM® I Reduced Serum Medium.

-

Tracer Preparation: Prepare the fluorescent tracer at a 2X concentration in Opti-MEM®.

-

Treatment: Add the inhibitor dilutions to the cells and incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Tracer Addition: Add the 2X tracer solution to all wells.

-

Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be configured to measure the inhibition of KRAS G12C binding to its downstream effector, such as RAF1.[8][9]

Principle: A terbium-labeled anti-tag antibody (donor) binds to tagged KRAS G12C, and a fluorescently labeled effector protein (e.g., GST-RAF1-RBD) binds to active KRAS G12C. When in proximity, FRET occurs. An inhibitor that locks KRAS in an inactive state will prevent this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA). Dilute GDP-loaded His-KRAS G12C, GST-RAF1-RBD, Tb-anti-His antibody, and fluorescently labeled anti-GST antibody in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of inhibitor 42 to a 384-well plate.

-

Protein Addition: Add the His-KRAS G12C and GST-RAF1-RBD protein mix to the wells.

-

Incubation: Incubate the plate for 1-2 hours at room temperature.

-

Detection Reagent Addition: Add the Tb-anti-His and fluorescently labeled anti-GST antibody mix.

-

Signal Detection: After a further incubation of 1-4 hours, measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm for Tb-to-dye FRET).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Principle: Covalent binding of an inhibitor to KRAS G12C increases its thermal stability. By heating cell lysates to various temperatures, the amount of soluble (un-denatured) KRAS G12C can be quantified, typically by Western Blot or other protein detection methods.

Protocol:

-

Cell Treatment: Treat KRAS G12C mutant cells with inhibitor 42 or vehicle control for a defined period (e.g., 2 hours).

-

Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

-

Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble KRAS G12C relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.

Mass Spectrometry-Based Target Occupancy Assay

This method directly quantifies the extent of covalent modification of KRAS G12C by the inhibitor.[10]

Principle: Cells are treated with the inhibitor, and the KRAS G12C protein is isolated. The protein is then digested into peptides, and the abundance of the inhibitor-modified peptide is compared to the unmodified peptide using liquid chromatography-mass spectrometry (LC-MS).

Protocol:

-

Cell Treatment and Lysis: Treat cells with inhibitor 42, harvest, and lyse the cells.

-

Protein Isolation: Isolate KRAS G12C from the cell lysate, for example, by immunoprecipitation using a KRAS-specific antibody.

-

Protein Digestion: Denature, reduce, alkylate, and digest the isolated protein with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Develop a targeted method to specifically detect and quantify both the unmodified and the inhibitor-adducted peptide containing the G12C mutation.

-

Data Analysis: Calculate the percentage of target occupancy by dividing the intensity of the modified peptide by the sum of the intensities of the modified and unmodified peptides.

Conclusion

The assessment of cellular target engagement is a cornerstone of the development of covalent KRAS G12C inhibitors like inhibitor 42. The methodologies described in this guide, including NanoBRET, TR-FRET, CETSA, and mass spectrometry, provide a robust toolkit for researchers to quantify the interaction of these inhibitors with their intended target in a physiologically relevant context. While direct quantitative data for "inhibitor 42" remains proprietary, the provided protocols and representative data from analogous, clinically advanced molecules offer a strong framework for the preclinical evaluation of this and other novel KRAS G12C-targeted therapies. The successful application of these techniques will continue to be instrumental in advancing the next generation of treatments for KRAS-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET® TE Intracellular RAS Assay [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a member of the Ras superfamily of small GTPases, is a critical mediator of intracellular signaling pathways that govern cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. This has led to the development of a class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[1][2][3] This guide provides a detailed overview of the downstream signaling consequences of treatment with KRAS G12C inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations. While this document focuses on the general effects of this inhibitor class, it is important to note that specific compounds, such as the referenced "KRAS G12C inhibitor 42," are part of this broader therapeutic strategy.[4]

Mechanism of Action and Core Downstream Effects

KRAS G12C inhibitors function by covalently binding to the cysteine residue in the switch-II pocket of the inactive, GDP-bound form of the mutant KRAS protein.[3][5] This irreversible binding prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent engagement of its downstream effector pathways.[5] The primary signaling cascades affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.[1][5]

Inhibition of KRAS G12C leads to a rapid and potent suppression of the MAPK pathway, evidenced by decreased phosphorylation of MEK and ERK.[5][6] The impact on the PI3K/AKT/mTOR pathway is often more subtle and can be cell-context dependent.[5] While direct inhibition of KRAS G12C can lead to reduced AKT phosphorylation, this pathway can also be subject to feedback mechanisms and compensatory signaling.[7][8]

Quantitative Analysis of Downstream Signaling

The following tables summarize representative quantitative data on the effects of KRAS G12C inhibitors on downstream signaling pathways. This data is synthesized from studies on well-characterized inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849).

Table 1: Phosphoproteomic Changes in Key Signaling Nodes Following KRAS G12C Inhibition

| Protein | Phosphorylation Site | Fold Change vs. Control | Cell Line | Inhibitor | Time Point |

| p-ERK1/2 | Thr202/Tyr204 | ↓ 80-95% | H358 (NSCLC) | MRTX849 | 24 hours |

| p-AKT | Ser473 | ↓ 30-50% | H358 (NSCLC) | ARS-1620 | 24 hours |

| p-S6 Ribosomal Protein | Ser235/236 | ↓ 60-80% | MIA PaCa-2 (Pancreatic) | ARS-1620 | 24 hours |

| p-MEK1/2 | Ser217/221 | ↓ 70-90% | H2122 (NSCLC) | Sotorasib | 6 hours |

Data is representative and compiled from multiple sources for illustrative purposes.[7][9]

Table 2: Gene Expression Changes in Response to KRAS G12C Inhibition (RNA-Seq)

| Gene | Pathway | Log2 Fold Change vs. Control | Cell Line | Inhibitor | Time Point |

| DUSP6 | MAPK Signaling Negative Regulator | ↑ 2.5 | H358 (NSCLC) | ARS-1620 | 24 hours |

| FOSL1 | AP-1 Transcription Factor Subunit | ↓ 3.0 | H358 (NSCLC) | ARS-1620 | 24 hours |

| CCND1 (Cyclin D1) | Cell Cycle | ↓ 2.0 | MIA PaCa-2 (Pancreatic) | Sotorasib | 48 hours |

| CXCL1, CXCL2 | Chemokines | ↑ 1.5-2.0 | Murine KRAS G12C Lung Cancer Cells | MRTX-1257 | 6 hours |

Data is representative and compiled from multiple sources for illustrative purposes.[7][10]

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling pathways affected by KRAS G12C inhibitors and a typical experimental workflow for their analysis.

Caption: KRAS G12C signaling and inhibitor mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C inhibition and innate immune targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

In Vitro Characterization of a KRAS G12C Inhibitor: A Technical Guide

This guide provides an in-depth overview of the in vitro characterization of a representative KRAS G12C inhibitor, MRTX849. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro activity of MRTX849, a potent and selective covalent inhibitor of KRAS G12C.

Table 1: Biochemical Activity of MRTX849

| Assay Type | Target | Parameter | Value |

|---|---|---|---|

| LC-MS Protein Modification | KRAS G12C (GDP-bound) | % Modification | >90% |

| LC-MS Protein Modification | KRAS G12C (GTP-bound) | % Modification | <10% |

Table 2: Cellular Activity of MRTX849 in KRAS G12C Mutant Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| MIA PaCa-2 | pERK Inhibition (In-Cell Western) | IC50 | Single-digit nM |

| MIA PaCa-2 | pS6 Inhibition (Immunoblot) | IC50 | Single-digit nM |

| MIA PaCa-2 | Active RAS Inhibition (ELISA) | IC50 | Single-digit nM |

| Panel of 7 KRAS G12C lines | Cell Viability (2D) | IC50 Range | 10 - 973 |

| Panel of 7 KRAS G12C lines | Cell Viability (3D) | IC50 Range | 0.2 - 1042 |

Note: The potency of MRTX849 was shown to be improved in 3D cell culture formats for most cell lines tested.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

2.1. Biochemical Assays

2.1.1. LC-MS Based Protein Modification Assay This assay quantifies the covalent modification of the KRAS G12C protein by the inhibitor.

-

Protein Preparation: Recombinant KRAS G12C protein is pre-loaded with either GDP or GTP.

-

Incubation: The inhibitor is incubated with the GDP or GTP-bound KRAS G12C protein.

-

Analysis: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of modified protein.[1]

2.1.2. Biochemical Competition Binding Assay This assay determines the binding affinity (KD) of inhibitors to KRAS.

-

Protein and Ligand Preparation: A DNA-tagged KRAS protein (e.g., KRAS G12C) and a capture ligand immobilized on magnetic beads are prepared.

-

Competition: The DNA-tagged KRAS protein and the immobilized capture ligand are incubated with varying concentrations of the test inhibitor.

-

Quantification: The amount of DNA-tagged KRAS bound to the beads is quantified using qPCR. The KD is determined from the competition curve.[2][3]

2.2. Cellular Assays

2.2.1. KRAS G12C Target Engagement in Cells This assay confirms the inhibitor binds to its target in a cellular context.

-

Cell Treatment: KRAS G12C mutant cells (e.g., MIA PaCa-2) are treated with the inhibitor for a specified time.

-

Lysis and Immunoblotting: Cells are lysed, and proteins are separated by SDS-PAGE. An immunoblot is performed using an antibody specific for KRAS. Covalent modification results in an upward electrophoretic mobility shift of the KRAS G12C protein band.[1]

2.2.2. Downstream Signaling Pathway Inhibition (pERK and pS6) This assay measures the functional consequence of KRAS G12C inhibition on downstream signaling pathways.

-

Cell Treatment: KRAS G12C mutant cells are treated with a dose-response of the inhibitor for a set time (e.g., 24 hours).

-

Analysis:

2.2.3. Active RAS Pulldown Assay This assay quantifies the amount of active, GTP-bound RAS.

-

Cell Treatment: Cells are treated with the inhibitor.

-

Lysis and Pulldown: Cells are lysed, and the active GTP-bound RAS is pulled down using a GST-tagged Raf-RBD (RAS-binding domain).

-

Quantification: The amount of pulled-down RAS is quantified by immunoblotting or ELISA.[1][4]

2.2.4. Cell Viability Assay This assay determines the effect of the inhibitor on cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well or 384-well plates.

-

Inhibitor Treatment: Cells are treated with a dilution series of the inhibitor for a specified duration (e.g., 3 days for 2D, 12 days for 3D).

-

Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[1][5]

Signaling Pathways and Experimental Workflows

3.1. KRAS G12C Signaling Pathway

The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to a constitutively active state. This results in the continuous activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K pathways.[6] KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state and inhibiting downstream signaling.[7]

Caption: KRAS G12C signaling and point of inhibition.

3.2. Experimental Workflow for Inhibitor Characterization

The in vitro characterization of a KRAS G12C inhibitor typically follows a hierarchical approach, starting from biochemical assays to confirm direct target binding and moving to cellular assays to assess on-target activity and anti-proliferative effects.

Caption: In vitro characterization workflow.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity and Mechanistic Evaluation of KRAS G12C Inhibitor 42

This technical guide provides a comprehensive overview of the preclinical evaluation of KRAS G12C Inhibitor 42, a novel, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies. The data presented herein, while representative of a typical KRAS G12C inhibitor, is illustrative for "Inhibitor 42".

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation, primarily the MAPK and PI3K-AKT pathways.[1][3] The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis.[1][2]

KRAS G12C inhibitors represent a breakthrough in targeting this previously "undruggable" oncoprotein. These small molecules, such as the FDA-approved sotorasib and adagrasib, covalently bind to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive GDP-bound state.[1][2] This guide details the preliminary cytotoxic profile and mechanism of action of Inhibitor 42, a representative compound in this class.

Data Presentation

The cytotoxic activity and biochemical potency of Inhibitor 42 were assessed across a panel of cancer cell lines and in biochemical assays.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) for cell viability was determined following 72-hour continuous exposure to Inhibitor 42.

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |

| NCI-H358 | NSCLC | G12C | 8 |

| MIA PaCa-2 | Pancreatic | G12C | 15 |

| SW1573 | NSCLC | G12C | 25 |

| HCT116 | Colorectal | G13D | >10,000 |

| A549 | NSCLC | G12S | >10,000 |

| Calu-1 | NSCLC | WT | >10,000 |

Data are representative and compiled for illustrative purposes.

Table 2: Target Engagement and Pathway Inhibition (IC50)

The ability of Inhibitor 42 to engage its target and inhibit downstream signaling was quantified.

| Assay Type | Target/Readout | IC50 (nM) |

| pERK (Thr202/Tyr204) AlphaLISA | Downstream Pathway | 12 |

| SOS1-KRAS Interaction HTRF | Nucleotide Exchange | 50 |

| RAF-RBD Pulldown | Effector Binding | 30 |

Data are representative and compiled for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

KRAS G12C mutant and wild-type cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Inhibitor 42 (stock solution in DMSO)

-

96-well clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Cells are harvested during the exponential growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Treatment: A 10-point serial dilution of Inhibitor 42 is prepared in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. 100 µL of the diluted compound or vehicle control is added to the respective wells.

-

Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.

-

Luminescence Reading: The plate and CellTiter-Glo® reagent are equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well. The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate-reading luminometer.

-

Data Analysis: The data is normalized to the vehicle-treated control wells. IC50 values are calculated using a non-linear regression model (four-parameter variable slope) in GraphPad Prism or similar software.

Phospho-ERK (pERK) Western Blot Analysis

This protocol is used to assess the inhibition of the MAPK signaling pathway downstream of KRAS by measuring the phosphorylation level of ERK.

Materials:

-

KRAS G12C mutant cells (e.g., NCI-H358)

-

6-well plates

-

Serum-free medium

-

Inhibitor 42 (stock solution in DMSO)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: NCI-H358 cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are serum-starved for 12-16 hours. Subsequently, cells are treated with varying concentrations of Inhibitor 42 for 2 hours.

-

Cell Lysis: After treatment, the medium is aspirated, and cells are washed with ice-cold PBS. 200 µL of ice-cold RIPA buffer is added to each well, and plates are scraped and agitated on ice for 30 minutes. Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are resolved on a 10% SDS-PAGE gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is washed again, and the signal is detected using an ECL substrate and a chemiluminescence imager. Band intensities are quantified using ImageJ or similar software. Levels of pERK are normalized to total ERK or a loading control like GAPDH.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Caption: KRAS G12C signaling pathway and point of intervention for Inhibitor 42.

Caption: Preclinical experimental workflow for evaluating a KRAS G12C inhibitor.

References

Technical Analysis of Compound 10 from Patent WO2020146613A1: A Guide for Researchers

Despite a comprehensive search, the patent document WO2020146613A1 could not be located. Therefore, the chemical structure of compound 10 and any associated data, experimental protocols, or signaling pathways described within that patent could not be retrieved and analyzed.

This guide was intended to provide an in-depth technical overview of "compound 10" as disclosed in patent application WO2020146613A1 for an audience of researchers, scientists, and drug development professionals. The core of this document was planned to be the detailed presentation of the compound's chemical structure, a summary of all quantitative data in structured tables, and a thorough description of key experimental methodologies. Furthermore, diagrams illustrating relevant signaling pathways and experimental workflows were to be included to provide a clear visual representation of the scientific concepts.

However, the foundational information, namely the patent document itself, remains elusive through publicly accessible patent databases and search engines. This prevents the extraction and presentation of the specific data required to fulfill the user's request.

It is possible that the patent number provided is incorrect or that the document is not yet publicly available or indexed in the searched databases. Researchers interested in this specific compound are advised to verify the patent number and explore alternative, specialized patent search platforms or contact the relevant patent offices for further information.

Once the patent document is obtained, the following structure was planned for the comprehensive technical guide:

Chemical Structure of Compound 10

This section would have presented a 2D and, if available, a 3D representation of the chemical structure of compound 10. Key structural features and functional groups would have been highlighted, providing a foundational understanding of the molecule's potential chemical properties and biological interactions.

Quantitative Data Summary

All available quantitative data from the patent would have been extracted and organized into clear and concise tables. This would have likely included, but not been limited to:

-

Table 1: In Vitro Biological Activity: Data such as IC50, EC50, Ki, or other measures of potency and efficacy against specific biological targets.

-

Table 2: In Vivo Efficacy Data: Results from animal models, including dosage, administration route, and observed effects.

-

Table 3: Pharmacokinetic Properties: Parameters such as absorption, distribution, metabolism, and excretion (ADME) of compound 10.

-

Table 4: Physicochemical Properties: Data including solubility, logP, and other relevant chemical characteristics.

Experimental Protocols

This section would have provided detailed methodologies for the key experiments cited in the patent. This would have enabled other researchers to understand and potentially replicate the findings. The protocols would have been presented in a step-by-step format, including details on:

-

Synthesis of Compound 10: A detailed description of the chemical synthesis route, including reagents, reaction conditions, and purification methods.

-

Biological Assays: In-depth protocols for the in vitro and in vivo assays used to evaluate the compound's activity. This would have included cell lines or animal models used, assay conditions, and data analysis methods.

Signaling Pathways and Workflows

To visually represent the mechanisms of action and experimental designs, diagrams would have been generated using the Graphviz (DOT language). These diagrams would have adhered to the specified formatting requirements, including color palette and contrast rules, to ensure clarity and readability.

Example Diagram (Hypothetical):

Biophysical interaction between KRAS G12C and inhibitor 42

An In-depth Technical Guide on the Biophysical Interaction Between KRAS G12C and Covalent Inhibitors

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS and uncontrolled cell proliferation, differentiation, and survival.[1][2] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, particularly in non-small cell lung cancer (NSCLC).[3][4] For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the absence of well-defined binding pockets.[5][6] However, the discovery of a covalent inhibitor, ARS-853, that targets the mutant cysteine in KRAS G12C has paved the way for the development of a new class of therapeutics.[6] This guide focuses on the biophysical interactions between KRAS G12C and a representative covalent inhibitor, Adagrasib (MRTX849), which serves as a paradigm for this class of drugs.

KRAS G12C Signaling Pathway

In its active, GTP-bound state, KRAS G12C promotes downstream signaling through several effector pathways, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][7] This leads to unchecked cell growth, proliferation, and survival.[3] The G12C mutation impairs the ability of GTPase Activating Proteins (GAPs) to stimulate GTP hydrolysis, thus locking KRAS in its active conformation.[3] Covalent inhibitors of KRAS G12C, such as Adagrasib, bind to the inactive, GDP-bound state of the protein.[5][6] This covalent modification traps KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[5][6]

Biophysical Characterization of Adagrasib (MRTX849) Binding to KRAS G12C

The interaction between Adagrasib and KRAS G12C has been characterized using various biophysical techniques. Adagrasib is a potent and selective covalent inhibitor that irreversibly binds to the cysteine at position 12 of KRAS G12C, specifically targeting the GDP-bound, inactive state.[5]

| Parameter | Value | Method | Reference |

| IC50 (Cell Proliferation) | 4.7 nM | MIA PaCa-2 cells | [6] |

| Selectivity | >1000-fold vs tested kinases | Kinase panel screening | [6] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

Methodology:

-

Immobilization: Recombinant KRAS G12C protein is immobilized on a sensor chip surface.

-

Binding: A solution containing Adagrasib at various concentrations is flowed over the sensor surface, allowing for association.

-

Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor dissociation.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular context.

Methodology:

-

Treatment: Cells expressing KRAS G12C are treated with Adagrasib or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Detection: The amount of soluble KRAS G12C in the supernatant is quantified by Western blotting or other protein detection methods.

-

Analysis: The binding of Adagrasib stabilizes the KRAS G12C protein, leading to a higher melting temperature compared to the vehicle-treated control.

Conclusion

The development of covalent inhibitors targeting KRAS G12C, such as Adagrasib (MRTX849), represents a significant breakthrough in cancer therapy. Understanding the biophysical principles of their interaction with the target protein is crucial for the development of more potent and selective drugs. The methodologies outlined in this guide provide a framework for the detailed characterization of the binding kinetics and target engagement of KRAS G12C inhibitors. The continued investigation into these interactions will undoubtedly fuel the discovery of novel therapeutic strategies for KRAS-mutant cancers.

References

- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of p-ERK Following KRAS G12C Inhibitor Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers. The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this alteration. These inhibitors covalently bind to the mutant cysteine residue, locking KRAS in an inactive state and subsequently suppressing downstream signaling pathways, most notably the MAPK/ERK pathway.

Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, is activated through phosphorylation. The level of phosphorylated ERK (p-ERK) is a critical biomarker for assessing the efficacy of KRAS G12C inhibitors. However, studies have revealed that initial suppression of p-ERK can be followed by a rebound in its activation due to feedback mechanisms, contributing to adaptive resistance.[1][2][3][4] Therefore, monitoring the dynamic changes in p-ERK levels is crucial for understanding the cellular response to KRAS G12C inhibitors.

This document provides a detailed protocol for performing Western blot analysis to detect p-ERK in cell lysates after treatment with a KRAS G12C inhibitor.

Signaling Pathway

KRAS G12C inhibitors block the mutated KRAS protein, leading to a downstream reduction in the phosphorylation of MEK and subsequently ERK. However, feedback loops can reactivate upstream signaling, leading to a rebound in p-ERK levels over time.

Caption: KRAS G12C signaling pathway and the effect of inhibitor 42.

Experimental Protocols

Cell Culture and Treatment

-

Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate cell culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 2, 8, 24, 48 hours) to assess the dynamic changes in p-ERK levels.

Preparation of Cell Lysates

To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[5][6]

Lysis Buffer Recipe (Modified RIPA Buffer):

| Component | Final Concentration |

| Tris-HCl (pH 7.4) | 50 mM |

| NaCl | 150 mM |

| NP-40 or Triton X-100 | 1% |

| Sodium Deoxycholate | 0.5% |

| SDS | 0.1% |

| Protease Inhibitor Cocktail | 1X |

| Phosphatase Inhibitor Cocktail | 1X |

Note: For immunoprecipitation, a lysis buffer without strong detergents like SDS may be preferable.[7] It is highly recommended to add protease and phosphatase inhibitors fresh to the lysis buffer right before use to prevent protein degradation and dephosphorylation.[5][6][8]

Lysis Procedure:

-

After treatment, place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 200 µL for a 6-well plate).

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Aliquot the lysates and store them at -80°C for future use.

Western Blot Protocol

1. Sample Preparation:

-

Thaw the cell lysates on ice.

-

To 20-30 µg of protein lysate, add an equal volume of 2X Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.[6]

2. Gel Electrophoresis:

-

Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor the separation.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

3. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6][9]

-

Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.

-

After transfer, briefly rinse the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

4. Blocking:

-

To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background when probing for phosphorylated targets.[5][6]

5. Primary Antibody Incubation:

-

Dilute the primary antibodies against p-ERK (e.g., anti-Phospho-ERK1/2 (Thr202/Tyr204)) and total ERK in 5% BSA in TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

7. Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (for Total ERK and Loading Control):

-

To detect total ERK and a loading control on the same membrane, the membrane can be stripped of the p-ERK antibodies.

-

Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS, pH 2.2) for 15-30 minutes at room temperature.[10]

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody for total ERK, followed by the secondary antibody and detection as described above.

-

Repeat the stripping and re-probing process for a loading control protein.

Loading Controls

To ensure accurate quantification and comparison of protein levels across different samples, it is essential to use a loading control.[11][12][13] The expression of the loading control protein should not be affected by the experimental treatment. Common loading controls include:

It is crucial to validate that the chosen loading control's expression remains constant across all treatment conditions in your specific cell line.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison of p-ERK levels across different treatment conditions and time points. Densitometry analysis of the Western blot bands can be performed using image analysis software (e.g., ImageJ). The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. Subsequently, this ratio can be normalized to the loading control to account for any loading inaccuracies.

Table 1: Densitometric Analysis of p-ERK/Total ERK Ratio

| Treatment | Time Point (hours) | p-ERK/Total ERK Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle |

| Vehicle | 2 | 1.00 | 1.00 |

| Inhibitor 42 (X nM) | 2 | 0.25 | 0.25 |

| Vehicle | 8 | 1.05 | 1.00 |

| Inhibitor 42 (X nM) | 8 | 0.45 | 0.43 |

| Vehicle | 24 | 0.98 | 1.00 |

| Inhibitor 42 (X nM) | 24 | 0.85 | 0.87 |

| Vehicle | 48 | 1.02 | 1.00 |

| Inhibitor 42 (X nM) | 48 | 1.10 | 1.08 |

Mandatory Visualization

Experimental Workflow

Caption: Western blot workflow for p-ERK detection.

Conclusion

This application note provides a comprehensive protocol for the detection and semi-quantification of phosphorylated ERK in response to treatment with a KRAS G12C inhibitor. Adherence to these guidelines, particularly regarding sample preparation and the use of appropriate controls, will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of these targeted therapies. The observed dynamics of p-ERK inhibition and potential rebound are critical for understanding the mechanisms of drug action and the development of resistance.

References

- 1. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recommended controls for western blot | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. Loading Controls for Western Blots [labome.com]

Application Notes and Protocols: Evaluation of KRAS G12C Inhibitor 42 in Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of KRAS G12C Inhibitor 42, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The following sections detail the mechanism of action, provide representative data on its activity in non-small cell lung cancer (NSCLC) cell lines, and offer step-by-step protocols for key in vitro assays.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[2][3][4] The KRAS G12C protein is constitutively locked in an active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT signaling cascades, which drive tumorigenesis.[5][6]

This compound is a novel, orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[7][8][9] These notes provide protocols to assess the cellular activity of this compound in relevant lung cancer cell line models.

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. This compound covalently binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.

Data Presentation

The anti-proliferative activity of KRAS G12C inhibitors is typically evaluated across a panel of lung cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. The following table presents representative IC50 values for established KRAS G12C inhibitors in various lung cancer cell lines, illustrating the expected format for presenting data for Inhibitor 42.

Table 1: Representative Anti-proliferative Activity (IC50) of KRAS G12C Inhibitors in Lung Cancer Cell Lines

| Cell Line | KRAS G12C Status | Inhibitor | IC50 (nM) | Reference |

| NCI-H358 | Homozygous | MRTX849 | 10 - 100 | [10] |

| NCI-H1373 | Heterozygous | 143D | 5 - 67 | [11] |

| Calu-1 | Heterozygous | 143D | 5 - 67 | [11] |

| NCI-H2122 | Heterozygous | ARS-1620 | Varies | [12] |

| SW1573 | Heterozygous | 143D | Insensitive | [11] |

Note: The IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.[10]

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound in lung cancer cell lines.

Experimental Workflow

A typical workflow for evaluating a novel KRAS G12C inhibitor involves assessing its impact on cell viability, target engagement and downstream signaling, and induction of apoptosis.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

KRAS G12C mutant lung cancer cell lines (e.g., NCI-H358, NCI-H2122)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted compound or DMSO vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.[11]

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data to the DMSO-treated control wells.

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol is used to assess the inhibition of KRAS downstream signaling pathways by measuring the phosphorylation levels of key effector proteins like ERK and AKT.

Materials:

-

KRAS G12C mutant lung cancer cell lines

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for 4-24 hours.[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.[13][14]

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with the inhibitor.

Materials:

-

KRAS G12C mutant lung cancer cell lines

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

6-well plates

-

FITC Annexin V Apoptosis Detection Kit with PI

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After overnight incubation, treat the cells with this compound or DMSO for 48-72 hours.[15]

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.[17]

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

By following these protocols, researchers can effectively characterize the in vitro activity of this compound and generate the necessary data to support its further development as a therapeutic agent for KRAS G12C-mutant lung cancer.

References

- 1. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 2. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 3. lung.org [lung.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: Generation of a Dose-Response Curve for a KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth.

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in precision oncology. These inhibitors, such as the investigational compound "KRAS G12C inhibitor 42," bind irreversibly to the inactive, GDP-bound state of the KRAS G12C protein. This covalent modification prevents the protein from cycling back to its active state, thereby blocking downstream signaling.

This application note provides a detailed protocol for generating a dose-response curve for a KRAS G12C inhibitor, using a representative compound. The protocol outlines the use of a resazurin-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound in a relevant cancer cell line harboring the KRAS G12C mutation.

Principle

The generation of a dose-response curve is a fundamental method in pharmacology to quantify the relationship between the concentration of a drug and its effect on a biological system. In this context, the effect is the inhibition of cancer cell proliferation. By exposing KRAS G12C-mutant cancer cells to a range of inhibitor concentrations, we can determine the concentration at which the inhibitor elicits 50% of its maximal inhibitory effect (IC50). This value is a key parameter for assessing the potency of the drug. The cell viability is measured using a resazurin-based assay, where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Data Presentation

The following tables summarize representative quantitative data for well-characterized KRAS G12C inhibitors in various cancer cell lines. This data serves as a reference for the expected potency of this class of compounds.

Table 1: Representative IC50 Values of KRAS G12C Inhibitors in Human Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 15 |

| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 20 |

| SW1573 | Non-Small Cell Lung Cancer | Adagrasib | 45 |

| H23 | Non-Small Cell Lung Cancer | Sotorasib | 8 |

| H2122 | Non-Small Cell Lung Cancer | MRTX-1257 | 0.1 - 356 |

| Calu-1 | Non-Small Cell Lung Cancer | AMG-510 | 0.3 - 2534 |

Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture) and the specific cell line characteristics.

Experimental Protocols

This section provides a detailed methodology for determining the dose-response curve of a KRAS G12C inhibitor using a resazurin-based cell viability assay.

Materials and Reagents

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or other test compound)

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

Sterile, opaque-walled 96-well microplates

-

Multichannel pipette

-

Fluorescence microplate reader

Experimental Workflow

Detailed Protocol

1. Cell Culture and Seeding

-

Culture the KRAS G12C mutant cancer cell line in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest the cells during their exponential growth phase using standard cell culture techniques.

-

Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a sterile, opaque-walled 96-well microplate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).

-

Include wells with medium only to serve as a background control.

-